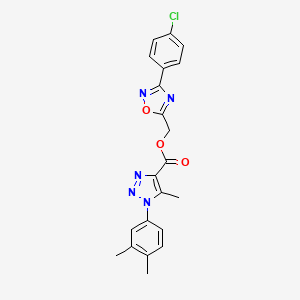

![molecular formula C9H16ClNO B2685789 9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride CAS No. 2225144-28-3](/img/structure/B2685789.png)

9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

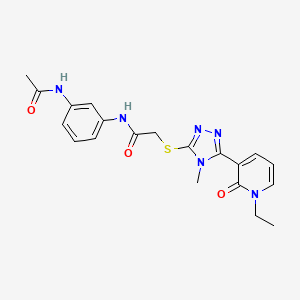

“9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride” is a chemical compound with the CAS Number: 2225144-28-3 . It has a molecular weight of 189.68 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO.ClH/c1-2-6-10-9(3-1)4-7-11-8-5-9;/h1-2,10H,3-8H2;1H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .Applications De Recherche Scientifique

Analgesic Activity

Research indicates that derivatives of 9-Oxa-1-azaspiro[5.5]undec-3-ene, such as 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, display significant analgesic activity. This suggests potential for developing new pain management solutions (Cohen, Banner, & Lopresti, 1978).

Synthetic Studies on Diterpenoids

The compound has been utilized in the synthesis of optically active diterpenoid derivatives, highlighting its role in the construction of complex natural products (Hirota, Furuno, Takai, Inagaki, & Takahashi, 1990).

Discovery in Natural Compounds

New spirocyclic compounds, including derivatives of 9-Oxa-1-azaspiro[5.5]undec-3-ene, have been isolated from natural sources like Gymnotheca involucrata, contributing to the exploration of novel bioactive compounds (Zhang, Su, Shao, Yang, & Zhang, 2018).

Anticancer Properties

A series of oxa/azaspiro[4,5]trienone derivatives, related to 9-Oxa-1-azaspiro[5.5]undec-3-ene, demonstrated potent anticancer activities. These compounds induce apoptosis through mitochondrial disruption, showcasing the potential for developing new anticancer therapies (Yugandhar, Nayak, Archana, Shekar, & Srivastava, 2015).

Enzyme Inhibition for Therapeutic Applications

Research on spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold explored its potential as a basis for designing inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in various physiological processes, and its inhibition by such compounds could offer therapeutic benefits for cardiovascular diseases, inflammation, and pain management (Lukin, Kramer, Hartmann, Weizel, Hernandez‐Olmos, et al., 2018).

Antibacterial Agents

Exploration of spirocyclic derivatives of ciprofloxacin, involving 1-oxa-9-azaspiro[5.5]undecane, has led to the discovery of compounds with distinct antibacterial activity against specific strains, providing insights into the development of targeted antibacterial therapies (Lukin, Chudinov, Vedekhina, Rogacheva, Kraeva, et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

9-oxa-1-azaspiro[5.5]undec-3-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-2-6-10-9(3-1)4-7-11-8-5-9;/h1-2,10H,3-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNQCGRHGOYWQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC=CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2685716.png)

![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)

![6-(4-Butylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2685722.png)

![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2685725.png)

![tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate](/img/structure/B2685728.png)